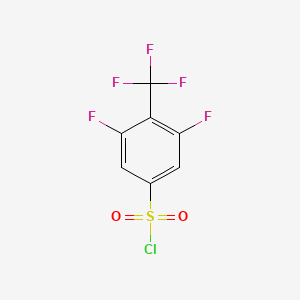

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of organofluorine chemistry, which began with Alexander Borodin's pioneering work in 1862 when he performed the first nucleophilic replacement of a halogen atom by fluoride. This foundational work established the principles of halogen exchange that would later become fundamental to fluorochemical industry practices. The progression from these early discoveries to the synthesis of complex polyfluorinated compounds like this compound represents over 160 years of continuous advancement in fluorine chemistry.

The historical development of aromatic fluorination methodologies provided crucial foundations for compounds like this compound. In 1927, Schiemann's discovery of the aromatic fluorination methodology using diazonium salts represented a significant breakthrough, establishing methods for introducing fluorine atoms into aromatic systems that remain relevant today. This work laid the groundwork for the controlled introduction of fluorine substituents at specific positions on benzene rings, a capability essential for the precise substitution pattern found in this compound.

The development of trifluoromethyl-containing compounds traces back to Swarts' work in 1898, when benzotrichloride was found to react with antimony trifluoride to produce trifluoromethyl-substituted aromatics. This reaction established the fundamental chemistry for converting aromatic trichloromethyl groups to trifluoromethyl groups, providing a pathway that would eventually enable the synthesis of compounds containing both aromatic fluorine substituents and trifluoromethyl groups. The combination of these historical developments in aromatic fluorination and trifluoromethyl chemistry created the synthetic foundation necessary for the eventual development of this compound.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its unique combination of multiple fluorination strategies within a single molecular framework. The compound exemplifies the sophisticated approach to molecular design that characterizes modern organofluorine chemistry, where specific substitution patterns are engineered to achieve desired properties and reactivity profiles. The strategic placement of fluorine atoms at the 3 and 5 positions of the benzene ring, combined with the trifluoromethyl group at the 4 position, creates a highly electron-deficient aromatic system with unique electronic characteristics.

The significance of this compound extends beyond its individual properties to its representation of advanced synthetic methodology in organofluorine chemistry. The ability to selectively introduce multiple fluorine-containing substituents at specific positions demonstrates the precision achievable in contemporary fluorine chemistry. This level of control over substitution patterns represents a significant advancement from the early days of organofluorine chemistry, when synthetic methods were limited and often produced mixtures of products. The development of compounds like this compound reflects the maturation of organofluorine chemistry as a sophisticated branch of synthetic organic chemistry.

The compound's molecular weight of 280.60 daltons and its empirical formula C₇H₂ClF₅O₂S highlight the efficient incorporation of fluorine atoms within a compact molecular framework. This efficient fluorination provides a high fluorine-to-carbon ratio while maintaining structural integrity and synthetic utility. The molecular design principles embodied in this compound have implications for the broader field of organofluorine chemistry, demonstrating strategies for maximizing fluorine content while preserving molecular functionality and reactivity.

Classification within Fluorinated Sulfonyl Chlorides

This compound belongs to the specialized class of fluorinated benzenesulfonyl chlorides, representing one of the most highly fluorinated members of this chemical family. The compound can be classified as a polyfluorinated aromatic sulfonyl chloride, distinguished by the presence of five fluorine atoms distributed between direct aromatic substitution and trifluoromethyl functionality. This classification places it among a select group of highly fluorinated sulfonyl chlorides that combine multiple fluorination strategies within a single molecular framework.

Within the broader category of fluorinated sulfonyl chlorides, this compound represents an advanced example of structural complexity and fluorine incorporation. Comparative analysis with related compounds reveals the unique nature of its substitution pattern. For instance, 3,5-difluorobenzenesulfonyl chloride contains only two fluorine atoms with a molecular weight of 212.6 daltons, while 4-(trifluoromethyl)benzenesulfonyl chloride incorporates three fluorine atoms in a trifluoromethyl group. The combination of both aromatic fluorine substitution and trifluoromethyl functionality in this compound creates a compound with enhanced fluorine content and unique electronic properties.

The structural relationship between this compound and other fluorinated sulfonyl chlorides can be illustrated through comparative molecular data. Related compounds such as 3,5-bis(trifluoromethyl)benzene-1-sulfonyl chloride with molecular weight 312.62 daltons and formula C₈H₃ClF₆O₂S demonstrate alternative approaches to fluorine incorporation, while compounds like 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with molecular weight 262.61 daltons show different substitution patterns. These comparisons highlight the specific design choices represented in this compound and its position within the structural diversity of fluorinated sulfonyl chlorides.

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O2S/c8-16(14,15)3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYBTKFWXFTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of fluorine atoms and the sulfonyl chloride group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with fluorinating agents and sulfonyl chloride reagents under controlled conditions. For example, the reaction of 3,5-difluorotoluene with chlorosulfonic acid can yield the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions and Conditions

Mechanistic Insights

-

The reaction with amines proceeds via a two-step mechanism: initial attack by the nucleophile on the electrophilic sulfur atom, followed by chloride displacement (SN₂ pathway) .

-

Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs.

Reduction and Oxidation Reactions

The compound participates in redox transformations under controlled conditions.

Reduction Reactions

-

Reducing Agents : LiAlH₄, NaBH₄

-

Products : Sulfinic acids or sulfonyl hydrides (e.g., 3,5-difluoro-4-(trifluoromethyl)benzenesulfinic acid) .

-

Yields : 50–60% (dependent on solvent polarity).

Oxidation Reactions

-

Oxidizing Agents : H₂O₂, KMnO₄

-

Products : Sulfonic acids (e.g., 3,5-difluoro-4-(trifluoromethyl)benzenesulfonic acid) .

-

Yields : >90% under acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes halogenation and nitration at specific positions.

| Reaction Type | Reagents/Conditions | Positional Selectivity | Major Products |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ catalyst, 40–60°C | Para to sulfonyl group | 3,5-Difluoro-2,4-bis(trifluoromethyl)benzenesulfonyl chloride |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to fluorine | 3,5-Difluoro-4-(trifluoromethyl)-6-nitrobenzenesulfonyl chloride |

Notes :

-

The trifluoromethyl group directs electrophiles to the meta position relative to itself, while fluorine atoms influence ortho/para selectivity .

Coupling Reactions

Transition metal-catalyzed coupling reactions enable C–C bond formation.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : K₂CO₃, DMF/H₂O, 80°C

-

Products : Biaryl sulfones (e.g., 3,5-difluoro-4-(trifluoromethyl)biphenyl-4'-sulfonyl chloride) .

-

Yield : 70–75%.

Ullmann Coupling

-

Catalyst : CuI, 1,10-phenanthroline

-

Conditions : DMSO, 120°C

β-Fluoride Elimination in Difluoroalkene Formation

Under transition metal catalysis (e.g., Ni, Fe), the compound participates in β-fluoride elimination to generate monofluoroalkenes.

| Catalyst System | Conditions | Products | Selectivity |

|---|---|---|---|

| NiCl₂(dme)/Bpin | THF, 60°C, 12 h | Z-monofluoroalkenes | >95% Z |

| Fe(acac)₃/PPh₃ | Toluene, 100°C, 24 h | Difluorostilbene derivatives | 80% E |

Mechanism :

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl and difluorobenzene groups allow for the development of various derivatives that are crucial in creating complex organic molecules.

Key Reactions Include :

- Sulfonylation Reactions : It can introduce sulfonyl groups into aromatic compounds, enhancing their reactivity and stability.

- Fluorination Reactions : The presence of fluorine atoms makes it an excellent precursor for further fluorination processes, which are vital in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in developing new therapeutic agents. The incorporation of trifluoromethyl groups is known to improve the pharmacokinetic properties of drugs, including:

- Increased Lipophilicity : Enhances membrane permeability.

- Metabolic Stability : Reduces susceptibility to metabolic degradation.

Case Studies :

- Research has indicated that compounds containing the trifluoromethyl group exhibit improved biological activity against various targets, including cancer cells and bacterial strains.

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of:

- Fluorinated Polymers : Used in coatings and membranes due to their chemical resistance and thermal stability.

- Advanced Materials : Its derivatives are investigated for use in electronic materials where high performance is required.

Data Tables

Below are tables summarizing key aspects of this compound's applications:

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions; enhances reactivity |

| Medicinal Chemistry | Drug development | Improved pharmacokinetics; metabolic stability |

| Material Science | Fluorinated polymers | Chemical resistance; thermal stability |

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. Additionally, the presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity in certain chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s distinct substitution pattern differentiates it from analogs:

Key Insights :

- The target compound combines fluorine and trifluoromethyl groups, creating a synergistic electron-withdrawing effect , enhancing its reactivity compared to compounds with single substituents like chlorine () .

- Compound 42 () demonstrates how bulky benzyloxy groups reduce ring electron deficiency, leading to lower reactivity in sulfonylation reactions .

Key Insights :

Physicochemical Properties

Fluorine content influences molecular weight and lipophilicity:

Key Insights :

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H3ClF5O2S

- Molecular Weight : 279.06 g/mol

- CAS Number : 875167-01-4

- Structure : The compound features a benzene ring substituted with two fluorine atoms and a trifluoromethyl group, along with a sulfonyl chloride functional group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a reactive electrophile, participating in nucleophilic substitutions. This property is significant in its interactions with various biological macromolecules, including proteins and nucleic acids.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism. Inhibitors like this can impact metabolic pathways and have implications in conditions such as cancer and metabolic disorders .

- Antimicrobial Activity :

Case Studies and Experimental Data

- In Vitro Studies :

-

Structure-Activity Relationship (SAR) :

- Research has highlighted that the introduction of trifluoromethyl groups significantly enhances the potency of compounds against specific targets compared to their non-fluorinated counterparts. For example, modifications at the para-position of the phenolic ring have been shown to increase biological activity substantially .

- Toxicological Assessments :

Comparative Analysis

| Property | This compound | Other Sulfonyl Chlorides |

|---|---|---|

| Molecular Weight | 279.06 g/mol | Varies (typically lower) |

| Biological Activity | Potent enzyme inhibitor | Variable |

| Antimicrobial Properties | Yes | Yes (varies by structure) |

| Toxicity | Corrosive; skin irritant | Varies |

Q & A

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride?

Methodology: Use chlorosulfonation of pre-functionalized aromatic precursors. For example, fluorinated benzene derivatives can be reacted with chlorosulfonic acid under controlled anhydrous conditions. Evidence from analogous sulfonyl chloride syntheses suggests optimizing stoichiometry (e.g., 1.2–1.5 equivalents of chlorosulfonic acid) and reaction time (4–6 hrs at 0–5°C) to minimize decomposition .

Q. How to characterize this compound’s purity and structural integrity?

Methodology: Employ a combination of NMR and NMR to confirm substitution patterns and fluorine environments. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while FT-IR identifies sulfonyl chloride functional groups (S=O stretching at 1360–1370 cm) .

Q. What are its stability profiles under common laboratory conditions?

Methodology: Conduct accelerated degradation studies in solvents like DCM or THF at varying temperatures (e.g., –20°C to 25°C). Monitor decomposition via TLC or HPLC, noting hydrolysis to sulfonic acids in humid environments. Store under inert gas (argon) in anhydrous solvents to prolong shelf life .

Advanced Research Questions

Q. How to address regioselectivity challenges during derivatization reactions?

Methodology: Use computational tools (DFT calculations) to predict electrophilic substitution sites. For example, the electron-withdrawing trifluoromethyl and sulfonyl groups direct nucleophilic attack to the para position relative to fluorine substituents. Experimental validation via kinetic studies with competing nucleophiles (e.g., amines vs. alcohols) can refine selectivity .

Q. How to resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides?

Methodology: Cross-reference experimental conditions from literature (e.g., solvent polarity, catalyst use). For instance, discrepancies in hydrolysis rates may arise from trace moisture in solvents. Replicate studies under rigorously anhydrous conditions and compare with computational reactivity indices (e.g., Fukui functions) .

Q. What strategies mitigate byproduct formation during nucleophilic substitutions?

Methodology: Optimize reaction stoichiometry and temperature. For example, excess amine nucleophiles (2.0 equivalents) at –10°C reduce disubstitution byproducts. Use scavengers like molecular sieves to trap HCl byproducts, improving yields of target sulfonamides .

Q. How to design fluorinated sulfonyl chloride derivatives for enzyme inhibition studies?

Methodology: Incorporate bioisosteric fluorine substitutions to enhance binding affinity. For ADAM-17 inhibition (as in ovarian cancer research), introduce electron-deficient aryl groups (e.g., trifluoromethoxy) to the sulfonamide scaffold. Validate inhibitory activity via enzyme assays and molecular docking simulations .

Q. What analytical techniques identify trace impurities in synthesized batches?

Methodology: Use GC-MS or UPLC-QTOF to detect halogenated side products (e.g., residual chlorinated intermediates). Compare retention times and fragmentation patterns with reference standards. For quantitation, employ NMR with internal standards (e.g., hexafluorobenzene) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for fluorinated sulfonyl chlorides?

Methodology: Re-examine solvent effects on NMR chemical shifts. For example, signals in CDCl vs. DMSO-d may vary due to hydrogen bonding. Cross-validate with X-ray crystallography or computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.